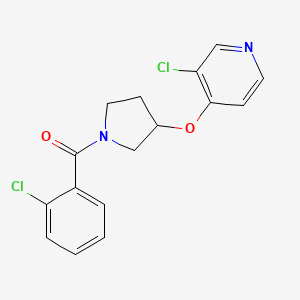
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.
Stepwise Synthesis:
First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.
Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.
Finally, the chlorophenyl group is attached using cross-coupling reactions.
Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Industrial Production Methods:
In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.
Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.
Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.
Major Products:
Oxidation: Potential products include various oxygenated derivatives.
Reduction: Corresponding dechlorinated or reduced aromatic compounds.
Substitution: New compounds where chlorines are replaced by different nucleophiles.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.
Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.
Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.
作用机制
Molecular Targets and Pathways:
The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.
相似化合物的比较
(2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone
These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.
属性
IUPAC Name |
(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHVWFBXCHKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
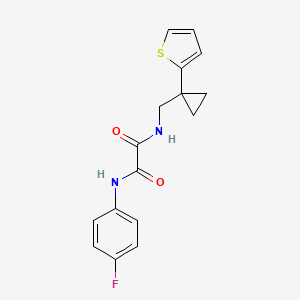
![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2431538.png)
![4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2431539.png)
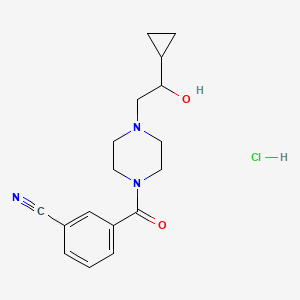
![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)
![N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)
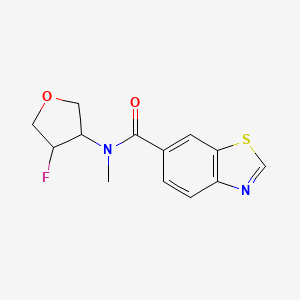
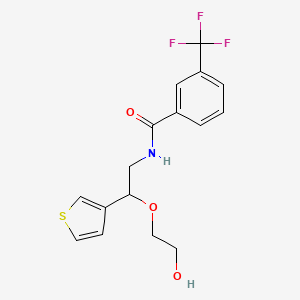
![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2431553.png)

